
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane): is an organotin compound characterized by the presence of a phenyl group attached to a propene backbone, with two trimethylstannane groups bonded to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of a suitable precursor, such as a phenylpropene derivative, with trimethyltin chloride in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran or toluene.
Catalyst: Palladium or nickel-based catalysts.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The trimethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) is used as a precursor for the synthesis of more complex organotin compounds. It serves as a reagent in various organic transformations and catalysis.
Biology and Medicine
Research in biology and medicine explores the potential of organotin compounds, including (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane), for their antimicrobial and anticancer properties. These compounds are studied for their ability to interact with biological molecules and inhibit the growth of pathogens or cancer cells.
Industry
In the industrial sector, (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) finds applications in the production of polymers, coatings, and other materials. Its unique chemical properties make it valuable for enhancing the performance and durability of these products.
Mechanism of Action
The mechanism by which (3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can disrupt normal cellular processes, leading to antimicrobial or anticancer activity. The pathways involved may include inhibition of enzyme activity, disruption of membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(Z)-(3-Phenylprop-1-ene-1,2-diyl)bis(trimethylstannane): A closely related compound with a similar structure but different bonding arrangement.
Triphenyltin chloride: Another organotin compound with distinct chemical properties and applications.
Dimethyltin dichloride: A simpler organotin compound used in various industrial processes.
Uniqueness
(3-Phenylprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Properties
CAS No. |
87673-36-7 |
|---|---|
Molecular Formula |
C15H26Sn2 |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
trimethyl-(3-phenyl-1-trimethylstannylprop-1-enyl)stannane |
InChI |
InChI=1S/C9H8.6CH3.2Sn/c1-2-6-9-7-4-3-5-8-9;;;;;;;;/h2-5,7-8H,6H2;6*1H3;; |
InChI Key |
JFULRIGEDAFAED-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=CCC1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


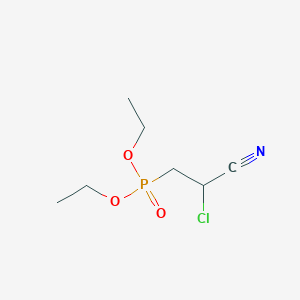
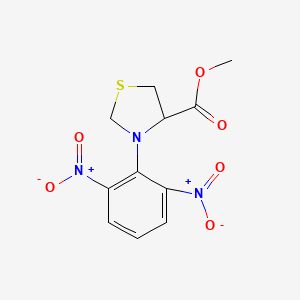
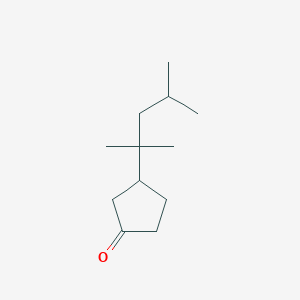
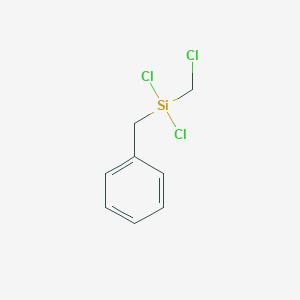
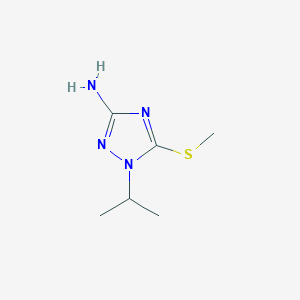
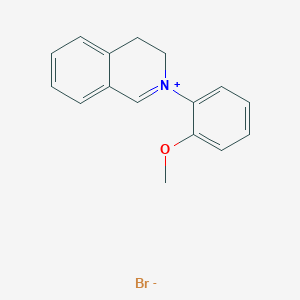
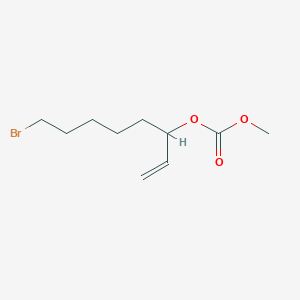
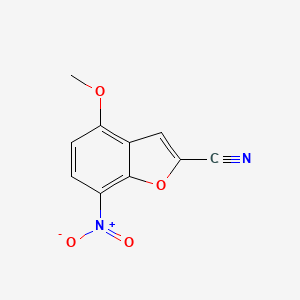
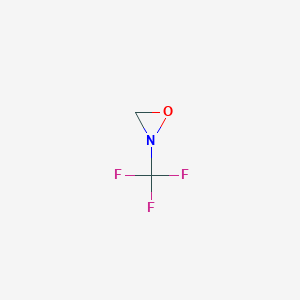

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
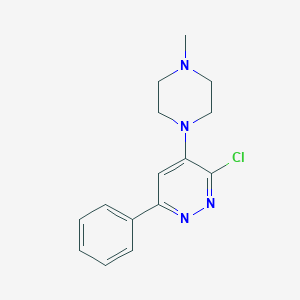
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
